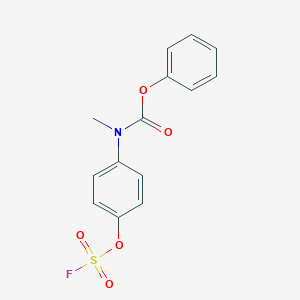

Phenyl N-(4-fluorosulfonyloxyphenyl)-N-methylcarbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Kinetics and Mechanism of Degradation

The degradation reactions of substituted phenyl N-hydroxycarbamates and their N-methyl and N-phenyl analogues have been extensively studied, revealing that the kinetics of these reactions are influenced by pH levels. At lower and higher pH values, the degradation follows different mechanisms, with an E1cB mechanism being predominant at pH levels above 13, leading to the formation of phenol/phenolate and other decomposition products such as carbonate, nitrogen, and ammonia. The N-methyl derivatives exhibit a concerted mechanism of degradation, with the exception of 4-nitrophenyl N-hydroxy-N-methylcarbamate, which undergoes a Smiles rearrangement .

Antileukemic Activity of Derivatives

A series of phenyl-substituted derivatives of 1,2-dimethyl-3,4-bis(hydroxymethyl)-5-phenylpyrrole bis(N-methylcarbamate) have been synthesized and tested for antileukemic activity. These compounds have shown significant activity against P388 lymphocytic leukemia in mice, although they exhibited little to no antibacterial activity in the tested systems .

Microbial Defluorination/Oxygenation

Cycloalkyl N-phenylcarbamates, when subjected to the action of the fungus Beauveria bassiana, undergo hydroxylation predominantly in the 4-position relative to the electron-rich substituent. In the presence of fluorinated methylene groups, defluorination and ketone formation were observed, suggesting a primary hydroxylation to an unstable geminal fluorohydrin followed by dehydrofluorination .

Infrared Spectrum and Molecular Docking

The molecular structure and vibrational frequencies of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde have been investigated, revealing that the fluorine atom and the carbonyl group play crucial roles in binding, potentially indicating phosphodiesterase inhibitory activity. The study utilized both experimental and theoretical approaches, including molecular docking studies .

Synthesis of Antitumor Intermediates

The synthesis of phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate, an important intermediate in antitumor drugs, has been optimized. This compound was synthesized from 6-chloropyrimidine-4-amine through acylation and nucleophilic substitution, with the structures of intermediates confirmed by MS and 1H NMR .

N-(Boc) Nitrone Equivalents

tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared and shown to behave as N-(Boc)-protected nitrones in reactions with organometallics, yielding N-(Boc)hydroxylamines. These compounds serve as valuable building blocks in organic synthesis .

GC-MS Characterization of Hydroxyalkanoic Acids

Phenylcarbamate derivatives have been used to characterize 3-hydroxyalkanoic acids in the lipopolysaccharides of Rhizobium. These derivatives are stable and amenable to GC-MS analysis, allowing for the identification of hydroxy acids even in the presence of other fatty acids .

Synthesis and Crystal Structure Analysis

The synthesis of 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol has been achieved, with the crystal structure determined by X-ray analysis. The compound's potential application in fluoro-containing materials is predicted due to its strong intermolecular hydrogen bonds and electronic structure .

Synthesis and Spectroscopic Properties of Thiosemicarbazone

A novel semicarbazone, N'-[(2,4-dihydroxyphenyl) methylidene]-4-(4-fluorophenyl) piperazine-1-carbothiohydrazide, has been synthesized and characterized. Its terbium complex has been studied using various spectroscopic techniques, and the ligand-to-metal energy transfer has been discussed .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Synthetic Applications : A study by Beney, Boumendjel, and Mariotte (1998) describes a method for the synthesis of α,β-unsaturated N-methoxy-N-methylamide compounds using phenyl(N-methoxy-N-methylcarbamoylmethyl)sulfoxide as a reagent. This illustrates the utility of carbamate derivatives in organic synthesis, potentially offering a pathway to explore for the synthesis or modification of Phenyl N-(4-fluorosulfonyloxyphenyl)-N-methylcarbamate and its analogs (Beney, Boumendjel, & Mariotte, 1998).

Pharmaceutical Applications : Research into carbamate derivatives like Phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate by Gan et al. (2021) highlights their potential as intermediates in the synthesis of antitumor drugs. This suggests that this compound could also find applications in the development of novel therapeutic agents (Gan et al., 2021).

Environmental and Biological Activity

Biodegradation of Pesticides : Zhang et al. (2018) describe the degradation of phenylurea herbicides by a novel bacterial consortium, showing the microbial breakdown of similar compounds. This research indicates potential environmental applications for this compound, such as in the bioremediation of pesticide residues (Zhang et al., 2018).

Antipathogenic Properties : Limban, Marutescu, and Chifiriuc (2011) synthesized and evaluated thiourea derivatives for their antipathogenic activity. Although not directly related, this study underscores the potential for this compound to be investigated for similar bioactive properties, given the structural diversity and biological activities of carbamate derivatives (Limban, Marutescu, & Chifiriuc, 2011).

Material Science and Polymerization

Polymer Science Applications : Fairbanks et al. (2009) discuss the photopolymerization of PEG-diacrylate with a novel initiator, highlighting the role of carbamate derivatives in developing biomaterials. This suggests that this compound could contribute to advancements in materials science, particularly in the synthesis of polymers with specific properties (Fairbanks et al., 2009).

Wirkmechanismus

The mechanism of action of a compound depends on its intended use. For example, many carbamates are used as pesticides and work by inhibiting acetylcholinesterase in insects. Without more information, it’s difficult to speculate on the mechanism of action for this specific compound.

Eigenschaften

IUPAC Name |

phenyl N-(4-fluorosulfonyloxyphenyl)-N-methylcarbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO5S/c1-16(14(17)20-12-5-3-2-4-6-12)11-7-9-13(10-8-11)21-22(15,18)19/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSCMPHFAJXQLQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)OS(=O)(=O)F)C(=O)OC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(2-Chloropropanoyl)-5,5-difluoroazepan-4-yl]acetonitrile](/img/structure/B3006914.png)

![2-[(3-Chloro-2-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B3006918.png)

![N-[4-[Methoxy(methyl)carbamoyl]phenyl]-1,2,5-dithiazepane-5-carboxamide](/img/structure/B3006919.png)

![N-methyl-2-(5-nitrobenzo[b]thiophene-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B3006924.png)

![1-(Indolin-1-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)ethanone](/img/structure/B3006929.png)

![3-[[1-[4-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B3006930.png)

![N-(furan-2-ylmethyl)-5-methoxybenzo[d]thiazol-2-amine](/img/structure/B3006932.png)

![2-[(4-Fluoro-2-propan-2-yloxyphenoxy)methyl]oxirane](/img/structure/B3006935.png)